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For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-C-methyluridine is a synthetic nucleoside analog of uridine, distinguished by the presence
of a methyl group at the 2'-position of the ribose sugar. This seemingly minor modification has
profound implications for its chemical properties and biological activity, making it a molecule of
significant interest in the fields of medicinal chemistry and drug development. It serves as a
crucial intermediate in the synthesis of various antiviral and anticancer nucleoside analogs.[1]
[2] This technical guide provides a comprehensive overview of the chemical properties of 2'-C-
methyluridine, detailed experimental protocols for its handling and analysis, and insights into
its metabolic pathway.

Chemical and Physical Properties

2'-C-methyluridine is a white to off-white solid, typically in powder or crystalline form.[1][3] Its
fundamental chemical and physical properties are summarized in the table below, providing a
guantitative basis for its use in research and development.
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Property Value Source(s)

1-[(2R,3R,4R,5R)-3,4-
dihydroxy-5-(hydroxymethyl)-3-

UPAC Name methyloxolan-2-yl]pyrimidine- 4]
2,4-dione

Molecular Formula C10H14N206 [4]
Molecular Weight 258.23 g/mol [4115][6]
CAS Number 31448-54-1 [4][5]
Melting Point 110-112 °C [1][7]
Density 1.572 g/cm3 [1107]
pKa 9.39 + 0.10 (Predicted) [1107]
Appearance White to off-white solid [1][3]
Storage Temperature 2-8°C [11[7]
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Crystal Structure and Conformation

The three-dimensional structure of 2'-C-methyluridine has been determined by X-ray
crystallography. The crystal system is orthorhombic with the space group P 21 21 21.[4] The
unit cell parameters are a = 7.1273 A, b = 9.0099 A, and ¢ = 17.1540 A, with a, B, and y angles
all being 90°.[4]

The presence of the 2'-C-methyl group significantly influences the conformation of the ribose
sugar. This methyl group tends to adopt a pseudoequatorial position to minimize steric
hindrance.[8] This conformational preference can impact how the nucleoside analog interacts
with enzymes and is incorporated into nucleic acid chains.
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Experimental Protocols

Detailed experimental protocols are essential for the consistent and reliable use of 2'-C-
methyluridine in a research setting. The following sections provide methodologies for its
synthesis, purification, and analysis.

Synthesis of 2'-C-methyluridine

A common synthetic route to 2'-C-methyluridine involves the modification of a pre-existing
uridine or cytidine derivative. One documented method involves the deamination of a protected
2'-C-methylcytidine derivative.

Protocol for the conversion of benzoyl-protected 2'-deoxy-2'-a-F-2'-B-C-methylcytidine to 2'-
deoxy-2'-a-F-2'-B-C-methyluridine:

o Deamination: The protected cytidine derivative is heated in 80% aqueous acetic acid
overnight. This step facilitates the conversion of the cytosine base to a uracil base.

o Deprotection: The resulting protected uridine derivative is then treated with methanolic
ammonia at room temperature to remove the benzoyl protecting groups, yielding the final 2'-
C-methyluridine analog.

Note: This protocol describes the synthesis of a fluorinated analog. The general principle of
deamination of a cytidine precursor is a key strategy for obtaining uridine analogs.

Purification by Silica Gel Column Chromatography

Purification of crude 2'-C-methyluridine is typically achieved using silica gel column
chromatography.

General Protocol:

o Column Preparation: A glass column is packed with a slurry of silica gel in a non-polar
solvent system (e.g., a mixture of dichloromethane and methanol).

o Sample Loading: The crude 2'-C-methyluridine is dissolved in a minimal amount of the
eluent and carefully loaded onto the top of the silica gel bed.
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o Elution: The column is eluted with a solvent gradient, starting with a less polar mobile phase
and gradually increasing the polarity (e.g., by increasing the percentage of methanol in
dichloromethane).

o Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer
chromatography (TLC) to identify those containing the pure product.

o Solvent Removal: The fractions containing the pure 2'-C-methyluridine are combined, and
the solvent is removed under reduced pressure to yield the purified solid.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of 2'-C-methyluridine.
lllustrative HPLC Method:

e Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 um patrticle size).

o Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 50 mM
phosphate buffer, pH 5.8) and an organic solvent (e.g., acetonitrile).

e Flow Rate: 1.0 mL/min.

o Detection: UV absorbance at 254 nm.

« Injection Volume: 20 pL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are indispensable for confirming the chemical structure of 2'-C-
methyluridine. While a complete, assigned spectrum from a single, definitive source is not
readily available in the public domain, typical chemical shifts for the core uridine structure are
well-established. The presence of the 2'-C-methyl group would be confirmed by a characteristic
singlet in the *H NMR spectrum and a corresponding signal in the aliphatic region of the 13C
NMR spectrum.
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Metabolic Pathway and Mechanism of Action

2'-C-methyluridine is often studied in the context of its role as a metabolite of other nucleoside
analogs, particularly those developed as antiviral agents against the Hepatitis C virus (HCV).
For instance, the antiviral drug candidate (3-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130)
is metabolized intracellularly to its active triphosphate form. A key secondary metabolic
pathway involves the deamination of the monophosphate of PSI-6130 to form the
monophosphate of 2'-deoxy-2'-fluoro-2'-C-methyluridine.[9] This uridine monophosphate is
then sequentially phosphorylated by cellular kinases to its active triphosphate form, which can
also inhibit the HCV RNA-dependent RNA polymerase.

The metabolic activation pathway is illustrated in the diagram below.

Intracellular Space

Click to download full resolution via product page

Caption: Metabolic activation of a parent cytidine analog to 2'-C-methyluridine triphosphate.

Experimental Workflow for Antiviral Activity
Assessment

The evaluation of 2'-C-methyluridine's antiviral potential, or that of its parent compounds,
typically follows a structured experimental workflow. This involves cell-based assays to
determine the compound's efficacy in inhibiting viral replication and its cytotoxicity.
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Caption: General workflow for assessing the antiviral activity of nucleoside analogs.

Conclusion

2'-C-methyluridine is a synthetic nucleoside with well-defined chemical and physical
properties. Its significance lies in its role as a key intermediate for antiviral drug synthesis and
as an active metabolite of other nucleoside prodrugs. The information and protocols provided in
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this guide offer a solid foundation for researchers and drug development professionals working
with this important molecule. Further detailed characterization, particularly comprehensive
NMR spectral assignment and the development of standardized analytical methods, will
continue to be of value to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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